(E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea
Overview
Description
“(E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea” is a complex organic compound . It contains a total of 35 bonds, including 22 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 oxime (aromatic), 1 primary amine (aromatic), 1 nitrile (aromatic), and 1 ether .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a total of 35 bonds, including 22 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 oxime (aromatic), 1 primary amine (aromatic), 1 nitrile (aromatic), and 1 ether .Physical And Chemical Properties Analysis
The compound has a molecular weight of 364.79 and a molecular formula of C15H17ClN6O3 .Scientific Research Applications
Antimicrobial and Anticancer Potential
- A study on novel pyrazole derivatives, including compounds structurally related to (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea, demonstrated significant antimicrobial and anticancer activities. Some of these compounds showed higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fungicidal and Herbicidal Activities
- Research on various pyrimidine derivatives has indicated their potential use as fungicides and herbicides. For example, a study on the degradation of chlorimuron-ethyl, a compound related to this compound, by Aspergillus niger, revealed significant insights into its potential agricultural applications (Sharma, Banerjee, & Choudhury, 2012).
Anticancer and Antitumor Efficacy
- Pyrimidine derivatives have been synthesized and evaluated for their anticancer and antitumor activities. These studies have shown promising results against various cancer cell lines, highlighting the potential therapeutic applications of these compounds (Hafez & El-Gazzar, 2017).
Inhibitory Activity Against Human Enzymes
- Compounds structurally related to this compound have been studied for their inhibitory activities against human enzymes. This includes research into dihydrofolate reductase (DHFR) inhibition, which is crucial for understanding the mechanism of action of these compounds and their potential use in treating diseases such as cancer (Gangjee, Zeng, McGuire, & Kisliuk, 2000).
Molecular Docking and Structural Analysis
- Molecular docking and structural analysis of related pyrimidine derivatives provide insights into their interaction with biological targets. This information is critical for the development of new drugs and understanding the bioactivity of these compounds (Huang et al., 2020).
Corrosion Inhibition
- Pyrimidine derivatives have been explored for their role in corrosion inhibition, particularly in acidic environments. This application is significant in industrial settings, where corrosion can be a major issue (Abdelazim, Khaled, & Abdelshafy, 2021).
Mechanism of Action
Target of Action
JNJ-38158471, also known as (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea, is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a key mediator of angiogenesis, which is crucial for tumor growth and metastasis . In addition to VEGFR-2, JNJ-38158471 also inhibits the tyrosine kinases Ret and Kit, albeit at higher IC50 values .
Mode of Action
JNJ-38158471 inhibits VEGFR-2 by binding to the receptor and preventing its activation . This inhibition blocks the autophosphorylation of VEGFR-2, thereby preventing the downstream signaling that leads to endothelial cell migration and angiogenesis . The compound also inhibits the activity of Ret and Kit, which are involved in cell growth and survival .
Biochemical Pathways
By inhibiting VEGFR-2, JNJ-38158471 disrupts the VEGF signaling pathway, which plays a critical role in angiogenesis . This disruption prevents the formation of new blood vessels, a process that is essential for tumor growth and metastasis . The inhibition of Ret and Kit may also contribute to the compound’s anti-tumor effects .
Result of Action
JNJ-38158471 has demonstrated potent anti-tumor activity in preclinical studies . It has been shown to inhibit the growth of human tumor xenografts in a dose-dependent manner in both A431 and HCT116 models . Notably, after termination of JNJ-38158471 monotherapy treatment of A375 xenografts, tumor growth delay was significantly prolonged up to 4 weeks .
properties
IUPAC Name |
1-[4-[6-amino-5-[(E)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCYTJNPVGSBZ-QPSGOUHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N/OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea interact with VEGFR-2 and what are the downstream effects of this interaction?
A: The research paper focuses on the compound's in vitro and in vivo activity as a potent VEGFR-2 inhibitor []. While the specific binding interactions and downstream effects are not detailed in this study, it's known that VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound likely disrupts the signaling pathways that promote angiogenesis, thereby hindering the formation of new blood vessels that are essential for tumor growth and progression.
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